molecular formula C8H6Cl2OS B7869574 2-Chloro-5-(methylthio)benzoyl chloride

2-Chloro-5-(methylthio)benzoyl chloride

Cat. No.: B7869574
M. Wt: 221.10 g/mol
InChI Key: SLKCFDMANLBROD-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)benzoyl chloride is an organic compound with the molecular formula C8H6ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methylthio group at the fifth position. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)benzoyl chloride typically involves the chlorination of 2-Chloro-5-(methylthio)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, which results in the formation of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the corrosive nature of thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylthio)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Chloro-5-(methylthio)benzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

    Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-Chloro-5-(methylthio)benzoyl chloride is utilized in various scientific research applications, including:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical compounds, particularly those requiring acylation reactions.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Biological Studies: Used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce the benzoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylthio)benzoic acid: The precursor to 2-Chloro-5-(methylthio)benzoyl chloride.

    Benzoyl Chloride: A simpler acyl chloride without the chlorine and methylthio substitutions.

    2-Chlorobenzoyl Chloride: Similar structure but lacks the methylthio group.

Uniqueness

This compound is unique due to the presence of both chlorine and methylthio substituents on the benzene ring. These substituents influence the compound’s reactivity and make it suitable for specific synthetic applications that require these functional groups.

Properties

IUPAC Name

2-chloro-5-methylsulfanylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2OS/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKCFDMANLBROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.03 g of 2-chloro-5-(methylthio)benzoic acid and 10 ml of thionyl chloride is heated on a steam bath for 1 hour. The volatiles are removed under vacuum and 20 ml of toluene added and removed under vacuum (2 times) to give 2.2 g of brown needles.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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